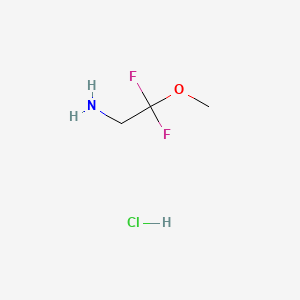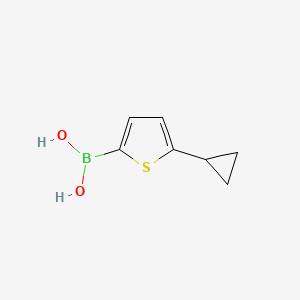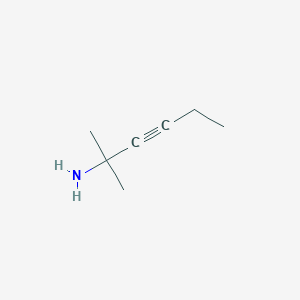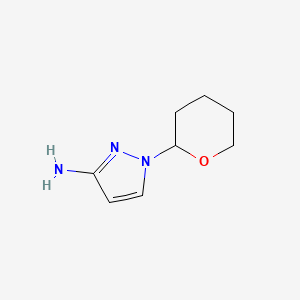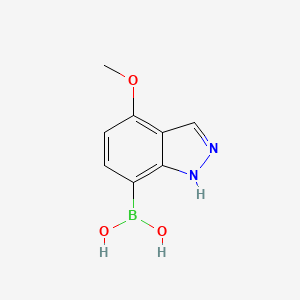![molecular formula C7H14ClNO B13466709 cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride CAS No. 2095349-66-7](/img/structure/B13466709.png)
cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride: is a synthetic compound with the molecular formula C7H14ClNO. It is a derivative of the furo[3,4-c]pyrrole class of compounds, known for their ability to form strong carbon-carbon bonds . This compound is highly stable and has been utilized in various scientific research applications.
Métodos De Preparación
The synthesis of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as heterocyclic amines and oxiranes, leading to the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of natural product-like structures and complex molecular frameworks.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Medicine: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mecanismo De Acción
The mechanism of action of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of stable products. These interactions are crucial for its applications in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride can be compared with other similar compounds, such as:
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate: Known for its stability and use in natural product synthesis.
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate Hydrochloride: Utilized in various organic synthesis processes.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
2095349-66-7 |
|---|---|
Fórmula molecular |
C7H14ClNO |
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Clave InChI |
IBAJVRXHOWOAQS-UOERWJHTSA-N |
SMILES isomérico |
C[C@]12CNC[C@H]1COC2.Cl |
SMILES canónico |
CC12CNCC1COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


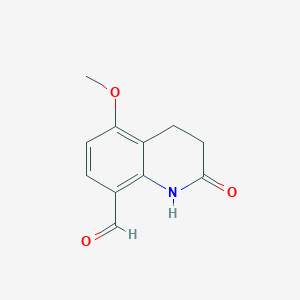

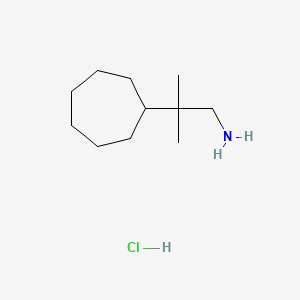
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)

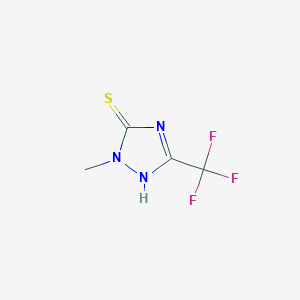
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)
